2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro, sulfamoyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreThe thiazole ring is synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents is also common to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers .
Scientific Research Applications
2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A thiazole-containing natural product with potential therapeutic applications.
Uniqueness
What sets 2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both dichloro and sulfamoyl groups, along with the thiazole ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H15Cl2N3O4S2 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(oxolan-2-ylmethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H15Cl2N3O4S2/c16-11-7-12(17)13(26(22,23)19-8-9-2-1-4-24-9)6-10(11)14(21)20-15-18-3-5-25-15/h3,5-7,9,19H,1-2,4,8H2,(H,18,20,21) |
InChI Key |
JCEUMVLSKBMGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl |
Origin of Product |
United States |
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